NR-11c

p38α degradation DC50 PROTAC potency

NR-11c is a small molecule proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of the protein kinase p38α. It consists of a VHL E3 ubiquitin ligase ligand linked to an ATP-competitive inhibitor of p38α (PH-797804).

Molecular Formula C59H71BrF2N10O8S
Molecular Weight 1198.2 g/mol
Cat. No. B15542776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNR-11c
Molecular FormulaC59H71BrF2N10O8S
Molecular Weight1198.2 g/mol
Structural Identifiers
InChIInChI=1S/C59H71BrF2N10O8S/c1-35-16-17-41(28-47(35)72-36(2)27-49(52(60)57(72)78)80-33-42-22-23-43(61)29-46(42)62)55(76)64-25-11-13-44-31-70(69-68-44)26-12-15-50(74)63-24-10-8-9-14-51(75)67-54(59(5,6)7)58(79)71-32-45(73)30-48(71)56(77)66-37(3)39-18-20-40(21-19-39)53-38(4)65-34-81-53/h16-23,27-29,31,34,37,45,48,54,73H,8-15,24-26,30,32-33H2,1-7H3,(H,63,74)(H,64,76)(H,66,77)(H,67,75)/t37-,45-,48-,54+/m0/s1
InChIKeyDLPUMERSEMDCFZ-SDWDKAKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NR-11c: A Selective VHL-Based PROTAC Degrader of p38α for Cancer Research and Protein Degradation Studies


NR-11c is a small molecule proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of the protein kinase p38α [1]. It consists of a VHL E3 ubiquitin ligase ligand linked to an ATP-competitive inhibitor of p38α (PH-797804) [1]. NR-11c effectively reduces p38α protein levels at nanomolar concentrations in various cancer cell lines and exhibits improved aqueous solubility compared to earlier CRBN-based p38α degraders, enabling in vivo administration [1][2]. The compound represents a tool for studying p38α biology and a potential lead for therapeutic development [1].

Why NR-11c Cannot Be Replaced by Generic p38α PROTACs or Inhibitors: Key Differentiators in Selectivity, Solubility, and In Vivo Behavior


p38α-targeting PROTACs are not interchangeable due to critical variations in E3 ligase recruitment (VHL vs. CRBN), linker composition, and the resulting degradation selectivity and physicochemical properties [1]. NR-11c, as a VHL-based PROTAC, achieves unique isoform specificity (p38α > p38β) that CRBN-based analogs like NR-7h lack [1]. Furthermore, its markedly improved aqueous solubility enables in vivo dosing, a limitation that precluded use of earlier CRBN-based degraders [1][2]. These differences render direct substitution scientifically invalid and necessitate evidence-based selection.

NR-11c Quantitative Evidence Guide: Head-to-Head Data vs. NR-7h and PH-797804


Enhanced Degradation Potency in Breast Cancer Cells: NR-11c vs. NR-7h

NR-11c demonstrates superior degradation potency compared to the CRBN-based PROTAC NR-7h in MDA-MB-231 breast cancer cells, with a lower DC50 value indicating greater efficiency [1]. While NR-7h requires a DC50 of 27.2 nM in the same cell line, NR-11c achieves half-maximal degradation at only 11.55 nM, representing an approximate 2.4-fold improvement in potency [1]. This direct head-to-head comparison establishes NR-11c as a more potent tool for p38α depletion in this widely used cancer model.

p38α degradation DC50 PROTAC potency MDA-MB-231

Isoform-Selective Degradation: NR-11c Spares p38β Unlike NR-7h

NR-11c selectively degrades p38α while sparing the closely related isoform p38β, a critical distinction from the CRBN-based comparator NR-7h [1]. Immunoblot analysis in MDA-MB-231 and T47D cells reveals that NR-7h induces degradation of both p38α and p38β, whereas NR-11c treatment results in specific depletion of p38α only, with no detectable change in p38β protein levels [1]. This isoform selectivity is achieved despite both compounds binding to p38β in vitro, indicating differential ternary complex formation with the E3 ligase in cells [1]. The data provide a clear, quantifiable basis for selecting NR-11c when p38α-specific loss-of-function is required.

p38 isoform selectivity p38β PROTAC specificity off-target degradation

Sustained Target Depletion vs. Reversible Inhibitor PH-797804

NR-11c induces prolonged p38α depletion that persists long after compound removal, contrasting sharply with the reversible ATP-competitive inhibitor PH-797804 [1]. In washout experiments, p38α degradation remained evident for up to 72 hours after NR-11c was removed from the cell culture medium, whereas the inhibitory effect of PH-797804 on downstream signaling (MK2 phosphorylation) was substantially reduced immediately upon washout [1]. This sustained protein degradation, driven by the catalytic nature of PROTAC-mediated ubiquitination, provides a durable loss-of-function phenotype without continuous compound exposure [1].

degradation duration washout PH-797804 sustained knockdown

Superior Aqueous Solubility Enabling In Vivo Administration

NR-11c exhibits markedly improved aqueous solubility compared to CRBN-based p38α PROTACs, a critical property that enables systemic administration in animal models [1]. While earlier CRBN-based degraders were described as 'rather insoluble in aqueous solvents' and precluded from in vivo evaluation, NR-11c is 'completely dissolved in a PBS solution containing cyclodextrin' [1]. This solubility enhancement, attributed to the VHL ligand scaffold, directly facilitates intraperitoneal and intravenous dosing in mice, a capability not achieved with prior p38α PROTACs [1][2].

solubility in vivo dosing PROTAC formulation VHL vs CRBN

In Vivo Tissue-Specific p38α Degradation: Predominant Liver Targeting

Systemic administration of NR-11c in mice results in a distinctive tissue-restricted degradation pattern, with p38α downregulation observed exclusively in the liver and not in lung, kidney, or spleen [1]. Following intraperitoneal or tail vein injection at 15 mg/kg, liver p38α levels were clearly reduced and remained suppressed for up to 48 hours post-dose, while other examined tissues showed no change [1]. This liver-specific activity, likely due to compound inactivation within the liver, provides a unique tool for studying p38α function in hepatic contexts or for evaluating PROTAC biodistribution mechanisms [1].

in vivo degradation liver targeting biodistribution tissue selectivity

Broader Cell Line Activity: NR-11c Outperforms NR-7h in Osteosarcoma Cells

NR-11c demonstrates a substantially increased ability to degrade p38α in osteosarcoma cell lines (U2OS, MG63, and SAOS-2) compared to the CRBN-based PROTAC NR-7h, which showed poor degradation activity in these lines [1]. While the data are presented as immunoblot images rather than DC50 values, the difference is described as 'substantially increased' and visually evident across all three lines [1]. This expanded cell line activity suggests that VHL-based PROTACs may achieve productive ternary complex formation in a broader set of cellular contexts than CRBN-based alternatives [1].

osteosarcoma U2OS MG63 SAOS-2 cell line breadth

Optimal Applications for NR-11c Based on Validated Differentiation Evidence


In Vitro Studies Requiring Sustained and Washout-Resistant p38α Depletion

NR-11c is ideally suited for cell-based experiments demanding durable p38α knockdown that persists after compound removal. As demonstrated, p38α degradation remains for up to 72 hours post-washout, far exceeding the transient inhibition provided by ATP-competitive inhibitors like PH-797804 [1]. This property is critical for assays such as long-term signaling studies, cell cycle analyses, or migration assays where continuous compound exposure is impractical.

In Vivo Pharmacology Studies Requiring Soluble p38α PROTAC

NR-11c's complete solubility in PBS/cyclodextrin enables intraperitoneal and intravenous dosing in mice, a capability not achieved with earlier CRBN-based p38α PROTACs due to their poor aqueous solubility [1][2]. Researchers conducting in vivo target engagement or efficacy studies in p38α-dependent disease models will find NR-11c to be the only well-characterized p38α PROTAC with proven in vivo dosing feasibility.

Selective p38α Loss-of-Function Studies Without p38β Confounding

For investigations requiring specific interrogation of p38α biology without concurrent p38β degradation, NR-11c is the preferred tool. Unlike NR-7h, which degrades both p38α and p38β, NR-11c leaves p38β levels unaffected [1]. This selectivity is essential for dissecting isoform-specific functions in cancer, inflammation, and stress response pathways.

Hepatic p38α Biology and Liver-Targeted PROTAC Biodistribution Studies

NR-11c's unique in vivo biodistribution profile—with p38α degradation exclusively in the liver following systemic administration—makes it a valuable probe for studying hepatic p38α function or for investigating the mechanisms underlying PROTAC tissue retention and inactivation [1]. It is less suitable for studies requiring broad multi-organ p38α depletion, but highly relevant for liver-focused research.

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